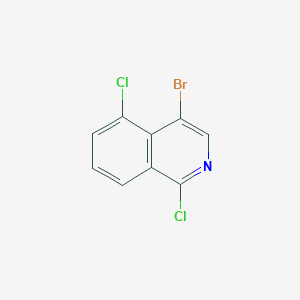

4-Bromo-1,5-dichloroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-1,5-dichloroisoquinoline is a chemical compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 g/mol . It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,5-dichloroisoquinoline can be achieved through various methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions typically involve the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as solvents .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,5-dichloroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .

Scientific Research Applications

4-Bromo-1,5-dichloroisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents and drug candidates.

Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1,5-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

6-Bromo-1,3-dichloroisoquinoline: Another isoquinoline derivative with similar bromine and chlorine substitutions.

4-Bromoisoquinoline: Lacks the additional chlorine atoms but shares the bromine substitution.

Uniqueness

4-Bromo-1,5-dichloroisoquinoline is unique due to the specific positioning of the bromine and chlorine atoms on the isoquinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Biological Activity

4-Bromo-1,5-dichloroisoquinoline is a halogenated derivative of isoquinoline, notable for its diverse biological activities and potential applications in medicinal chemistry. The compound features a bromine atom at the 4-position and chlorine atoms at the 1 and 5-positions of the isoquinoline ring, which influences its chemical reactivity and biological interactions.

- Molecular Formula : C_9H_5BrCl_2N

- Molecular Weight : Approximately 276.94 g/mol

The presence of halogen substituents enhances the compound's electrophilic and nucleophilic reactivity, making it suitable for various synthetic applications and biological interactions.

Biological Activity Overview

This compound belongs to a broader class of isoquinoline derivatives known for their pharmacological properties. The compound exhibits several biological activities, including:

- Antimicrobial Activity : Isoquinoline derivatives have been reported to possess significant antimicrobial properties, potentially making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some studies suggest that similar compounds can inhibit inflammatory pathways, indicating potential use in treating inflammatory diseases.

- Anticancer Properties : Compounds within this class have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural attributes. The positioning of halogen atoms plays a crucial role in determining the compound's interaction with biological targets. A comparative analysis with related compounds is presented below:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 6-Bromo-1,3-dichloroisoquinoline | 924271-40-9 | 1.00 | Antimicrobial, anticancer |

| 5-Bromo-1,3-dichloroisoquinoline | 1215767-89-7 | 0.97 | Anti-inflammatory |

| 4-Bromo-1-chloroisoquinoline | 66728-98-1 | 0.89 | Anticancer |

| 5-Bromo-2-chloroisoquinoline | 205055-63-6 | 0.97 | Antimicrobial |

This table illustrates how structural variations impact biological activity, emphasizing the importance of halogen positioning.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Mechanism Investigation

Research focusing on the anti-inflammatory properties of isoquinoline derivatives revealed that compounds similar to this compound could inhibit pro-inflammatory cytokines in vitro. This suggests that the compound may serve as a valuable candidate for treating inflammatory conditions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound:

- Lipophilicity : The Log P values indicate moderate lipophilicity (Log Po/w ranges from approximately 2.34 to 3.76), suggesting good membrane permeability.

- Metabolism : Preliminary studies suggest that this compound may act as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which could influence drug-drug interactions during therapeutic use .

Properties

Molecular Formula |

C9H4BrCl2N |

|---|---|

Molecular Weight |

276.94 g/mol |

IUPAC Name |

4-bromo-1,5-dichloroisoquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-4-13-9(12)5-2-1-3-7(11)8(5)6/h1-4H |

InChI Key |

URJQMADRGPYGDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN=C2Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.